

Application Notes and Protocols for Determining si-544 Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

si-544 is a potent and highly selective peptide blocker of the voltage-gated potassium channel Kv1.3.[1][2][3][4] This ion channel is a key regulator of T-cell activation, and its inhibition is a promising therapeutic strategy for T cell-mediated autoimmune diseases.[3][5][6][7] si-544 is under development for the treatment of conditions such as atopic dermatitis, psoriasis, and psoriatic arthritis.[4][5][6] The primary mechanism of action of si-544 is the disruption of the activation and proliferation of chronically activated autoreactive effector memory T cells (TEM), which are key drivers of pathology in many autoimmune diseases.[1][2][3][7] These application notes provide detailed protocols for assays to determine the in vitro and cellular activity of si-544.

Data Presentation

The following tables summarize the key activity and selectivity data for si-544 based on publicly available information.

Table 1: In Vitro Potency and Selectivity of si-544



Target	Assay Type	Potency (IC50)	Reference
Kv1.3	Electrophysiology (Patch-Clamp)	Picomolar range	[1][2]
Kv1.5	Electrophysiology (Patch-Clamp)	No binding observed	[1]
hERG	Electrophysiology (Patch-Clamp)	No binding observed	[1]
Kv1.1	Electrophysiology (Patch-Clamp)	No binding observed	[1]
Kv1.2	Electrophysiology (Patch-Clamp)	No binding observed	[1]

Table 2: Cellular Activity of si-544 in T-Cell Functional Assays

Assay Type	Cell Type	Endpoint	Potency (EC50)	Reference
T-Cell Proliferation	Human TEM cells	Inhibition of proliferation	Data not publicly available	[2]
Cytokine Release (e.g., IL- 2, IFN-γ)	Human TEM cells	Inhibition of cytokine secretion	Data not publicly available	

Table 3: Summary of Phase 1b Clinical Trial Results for si-544

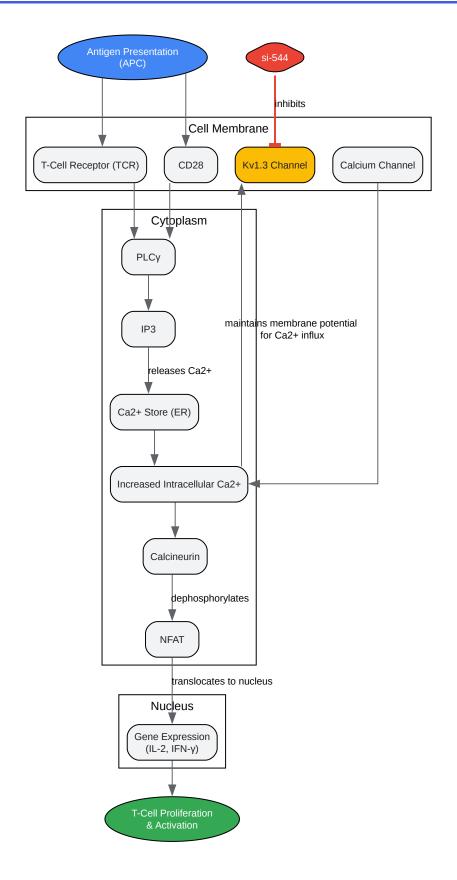


Indication	Key Clinical Outcome	Result	Reference
Atopic Dermatitis	Objective clinical improvement	75% of patients receiving si-544 showed improvement.	[5][6]
Atopic Dermatitis	Clear or almost clear skin	44% of responding patients achieved this outcome.	[5][6]
Psoriasis Vulgaris	Psoriasis Area and Severity Index (PASI) scores	Statistically significant improvements compared to placebo.	[8]

Signaling Pathway and Experimental Workflows Signaling Pathway of Kv1.3 in T-Cell Activation

The following diagram illustrates the central role of the Kv1.3 channel in the activation of effector memory T-cells and the point of intervention for si-544.





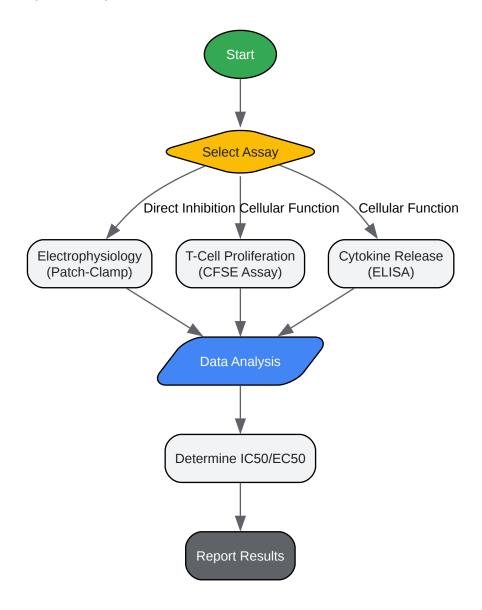
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T-Cell activation signaling pathway and si-544's point of intervention.



Experimental Workflow for Assessing si-544 Activity

This diagram outlines the general workflow for evaluating the potency and efficacy of si-544 using the detailed protocols provided below.



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General experimental workflow for si-544 activity assessment.

Experimental Protocols Electrophysiology: Whole-Cell Patch-Clamp Assay

This protocol is for determining the direct inhibitory effect of si-544 on Kv1.3 channel currents.



Objective: To measure the half-maximal inhibitory concentration (IC50) of si-544 on Kv1.3 channels expressed in a suitable cell line (e.g., L929 or CHO cells).

Materials:

- L929 or CHO cells stably expressing human Kv1.3
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette fabrication
- Cell culture reagents
- External solution (in mM): 140 NaCl, 5.4 KCl, 1.3 CaCl2, 1 MgCl2, 20 D-glucose, 25 HEPES, pH 7.3 with NaOH.
- Internal solution (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, 40 HEPES, pH 7.2 with KOH.
- si-544 stock solution and serial dilutions.

Protocol:

- Culture Kv1.3-expressing cells to 60-80% confluency.
- Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 M Ω when filled with internal solution.
- Transfer a coverslip with adherent cells to the recording chamber on the patch-clamp setup and perfuse with external solution.
- Establish a gigaohm seal (>1 $G\Omega$) between the patch pipette and a single cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.



- Elicit Kv1.3 currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200 ms).
- Record baseline currents in the absence of si-544.
- Perfuse the recording chamber with increasing concentrations of si-544, allowing for equilibration at each concentration.
- Record Kv1.3 currents at each concentration of si-544.
- After the highest concentration, wash out the compound with the external solution to check for reversibility.

Data Analysis:

- Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each si-544 concentration.
- Normalize the current amplitudes to the baseline current.
- Plot the normalized current as a function of the si-544 concentration.
- Fit the concentration-response curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.

T-Cell Proliferation Assay (CFSE-Based)

This protocol measures the inhibitory effect of si-544 on the proliferation of activated T-cells.

Objective: To determine the half-maximal effective concentration (EC50) of si-544 for the inhibition of T-cell proliferation.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- T-cell isolation kit (optional, for purified T-cells)
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin



- CellTrace™ CFSE Cell Proliferation Kit
- T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PHA)
- si-544 stock solution and serial dilutions
- Flow cytometer

Protocol:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend cells at 1 x 106 cells/mL in pre-warmed PBS.
- Add CFSE to a final concentration of 1-5 μM and incubate for 10-20 minutes at 37°C, protected from light.
- Quench the staining by adding 5 volumes of cold complete RPMI medium.
- Wash the cells twice with complete RPMI medium.
- Resuspend the CFSE-labeled cells in complete RPMI medium.
- Plate the cells in a 96-well plate at a density of 1-2 x 105 cells/well.
- Add serial dilutions of si-544 to the wells. Include a vehicle control (no drug) and an unstimulated control (no activation stimuli).
- Add T-cell activation stimuli (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
- Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
- Harvest the cells and analyze by flow cytometry, gating on the lymphocyte population.

Data Analysis:

 Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence represents a successive generation of cell division.



- Quantify the percentage of proliferated cells (cells that have undergone at least one division) in the presence of different concentrations of si-544.
- Normalize the percentage of proliferation to the vehicle control.
- Plot the normalized proliferation as a function of si-544 concentration and fit the curve to determine the EC50.

Cytokine Release Assay (ELISA)

This protocol quantifies the inhibitory effect of si-544 on the secretion of key pro-inflammatory cytokines by activated T-cells.

Objective: To determine the EC50 of si-544 for the inhibition of IL-2 and IFN-y secretion from activated T-cells.

Materials:

- Human PBMCs or purified T-cells
- Complete RPMI-1640 medium
- T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
- si-544 stock solution and serial dilutions
- Human IL-2 and IFN-y ELISA kits
- Microplate reader

Protocol:

- Isolate and prepare PBMCs or T-cells as described in the proliferation assay protocol.
- Plate the cells in a 96-well plate at a density of 1-2 x 105 cells/well.
- Add serial dilutions of si-544 to the wells, including a vehicle control.
- Stimulate the cells with anti-CD3/anti-CD28 antibodies.



- Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Centrifuge the plate to pellet the cells.
- Carefully collect the supernatant for cytokine analysis.
- Perform the ELISA for IL-2 and IFN-y on the collected supernatants according to the manufacturer's instructions.[9][10][11][12]

Data Analysis:

- Generate a standard curve for each cytokine using the provided standards.
- Calculate the concentration of IL-2 and IFN-y in each sample from the standard curve.
- Normalize the cytokine concentrations to the vehicle control.
- Plot the normalized cytokine concentration as a function of si-544 concentration and fit the curve to determine the EC50 for the inhibition of each cytokine.

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